B1575167 Interleukin-13 receptor subunit alpha-2 (345-353)

Interleukin-13 receptor subunit alpha-2 (345-353)

カタログ番号 B1575167
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Interleukin-13 receptor subunit alpha-2

科学的研究の応用

Prognostic Value in Breast Cancer

Interleukin-13 receptor alpha 2 (IL-13Rα2) plays a significant role in breast cancer. It has been found that its expression is associated with poor disease-free survival in patients with luminal subtype invasive breast cancer. This suggests that IL-13Rα2 could be a useful marker for identifying patients likely to have a clinically aggressive course of breast cancer despite receiving systemic therapy (Kwon, Choi, & Bae, 2018).

Role in Cancer Immunotherapy

IL-13Rα2 is overexpressed in various solid tumors and is correlated with poor prognosis in several cancers including glioblastoma, colorectal cancer, and breast cancer. It has become an attractive target for cancer immunotherapy, with strategies like immunotoxins, cancer vaccines, and CAR T cells being developed to target it. These approaches show promise in pre-clinical and clinical studies (Knudson, Hwang, McCann, Joshi, Husain, & Puri, 2022).

Role in IL-13 Signaling

IL-13Rα2 is a primary binding subunit of the IL-13 receptor and plays a role in IL-13 signaling. It is involved in the generation of high-affinity IL-13 receptors and the transduction of proliferative signals in response to IL-13. This suggests its potential role in cellular functions related to IL-13 interaction (Hilton et al., 1996).

Potential in Glioblastoma Treatment

IL-13Rα2 is a glioma-restricted cell-surface epitope and can be targeted by IL13Rα2-specific cytolytic T cells. This has led to the development of approaches like IL13-zetakine redirected CTLs for targeting glioblastoma multiforme, demonstrating significant effectiveness in both pre-clinical and clinical trials (Kahlon et al., 2004).

Involvement in Tumor Immunity

IL-13Rα2 is identified as a novel tumor-specific protein in malignant gliomas, distinguishing it from normal astrocytes. This makes it a potential target for cytotoxin/immunotoxin-based therapies or specific immunotherapy in treating brain tumors (Joshi, Plautz, & Puri, 2000).

特性

配列

WLPFGFILI

ソース

Homo sapiens (human)

保存方法

Common storage 2-8℃, long time storage -20℃.

同義語

Interleukin-13 receptor subunit alpha-2 (345-353)

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。